molecular formula C16H22O4 B14776529 Methyl 4-(3-cyclopropyl-3-oxopropanoyl)bicyclo[2.2.2]octane-1-carboxylate

Methyl 4-(3-cyclopropyl-3-oxopropanoyl)bicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B14776529
M. Wt: 278.34 g/mol
InChI Key: UKEADBSXVCGJQL-UHFFFAOYSA-N
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Description

Methyl 4-(3-cyclopropyl-3-oxopropanoyl) bicyclo[222]octane-1-carboxylate is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3-cyclopropyl-3-oxopropanoyl) bicyclo[2.2.2]octane-1-carboxylate typically involves a series of organic reactions. One common method is the enantioselective synthesis under metal-free conditions. This process involves a tandem reaction that allows for the rapid formation of bicyclo[2.2.2]octane-1-carboxylates with high yields and excellent enantioselectivities . The reaction is mediated by an organic base and operates under mild and operationally simple conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-cyclopropyl-3-oxopropanoyl) bicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Methyl 4-(3-cyclopropyl-3-oxopropanoyl) bicyclo[2.2.2]octane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action for methyl 4-(3-cyclopropyl-3-oxopropanoyl) bicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting or modifying their activity . This interaction can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(3-cyclopropyl-3-oxopropanoyl) bicyclo[222]octane-1-carboxylate is unique due to its specific functional groups and bicyclic structure

Properties

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

methyl 4-(3-cyclopropyl-3-oxopropanoyl)bicyclo[2.2.2]octane-1-carboxylate

InChI

InChI=1S/C16H22O4/c1-20-14(19)16-7-4-15(5-8-16,6-9-16)13(18)10-12(17)11-2-3-11/h11H,2-10H2,1H3

InChI Key

UKEADBSXVCGJQL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC(CC1)(CC2)C(=O)CC(=O)C3CC3

Origin of Product

United States

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